molecular formula C11H12N2S B2740945 1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile CAS No. 95546-96-6

1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Cat. No.: B2740945
CAS No.: 95546-96-6
M. Wt: 204.29
InChI Key: NBBIVWBHKOGCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes a thioxo group and a carbonitrile group attached to a hexahydroisoquinoline backbone

Preparation Methods

The synthesis of 1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves the nucleophilic vinyl substitution (SNVin) reaction. One common synthetic route includes the reaction of 2-acetyl-1-(N-morpholinyl)cyclohexene with malonothioamides or dithioamides . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclocondensation process . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile can be compared with other isoquinoline derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-methyl-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBIVWBHKOGCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=C(C(=S)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.